molecular formula C10H16ClN3 B8759325 4-Phenylpiperazin-1-amine hydrochloride

4-Phenylpiperazin-1-amine hydrochloride

Cat. No.: B8759325
M. Wt: 213.71 g/mol
InChI Key: LYMDNMCPLFABAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylpiperazin-1-amine hydrochloride is a piperazine derivative characterized by a phenyl group attached to the piperazine ring and an amine functional group. This compound is primarily utilized as a pharmaceutical intermediate, as evidenced by its structural analogs (e.g., 4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride in ), which share similar applications in drug synthesis . Its phenyl substituent likely enhances lipophilicity and influences receptor-binding interactions, making it valuable in medicinal chemistry.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

4-phenylpiperazin-1-amine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10;/h1-5H,6-9,11H2;1H

InChI Key

LYMDNMCPLFABAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compound Name Molecular Formula Substituents CAS Number Key Differences References
Piperazine-1,4-diamine hydrochloride C₄H₁₂N₄·HCl Amine groups at both piperazine positions 45628-31-7 Lacks aromatic groups; potential for cross-linking in polymer or chelating agents.
4-Methylpiperazin-1-amine dihydrochloride C₅H₁₃N₃·2HCl Methyl group on piperazine 40675-60-3 Enhanced hydrophilicity due to methyl group; used in small-molecule drug synthesis.
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride C₁₂H₁₆ClN₂·HCl Chlorobenzyl on piperidine 1158497-67-6 Chlorine atom increases electronegativity, potentially improving receptor affinity.
2-(4-Methyl-piperazin-1-yl)-ethylamine hydrochloride C₇H₁₇N₃·HCl Ethylamine chain + methylpiperazine 90482-07-8 Extended alkyl chain may enhance blood-brain barrier penetration.
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride C₁₅H₂₀ClN₃O Oxazolylmethyl substituent 1803599-54-3 Heterocyclic oxazole group introduces planar rigidity for targeted binding.
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride C₁₄H₁₈F₃N₂·HCl Trifluoromethylbenzyl group N/A CF₃ group enhances metabolic stability and lipophilicity.

Structural and Functional Implications

Piperazine vs. Piperidine Cores

  • Piperazine derivatives (e.g., 4-Methylpiperazin-1-amine dihydrochloride) exhibit greater conformational flexibility, enabling interactions with diverse biological targets .

Substituent Effects

  • Aromatic groups (e.g., phenyl in 4-Phenylpiperazin-1-amine hydrochloride) enhance π-π stacking with aromatic residues in enzymes or receptors .
  • Electron-withdrawing groups (e.g., chlorine in 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride) increase binding affinity to polar active sites .
  • Heterocyclic moieties (e.g., oxazole in 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride) introduce steric and electronic effects for targeted inhibition .

Pharmacokinetic Considerations

  • Compounds with alkyl chains (e.g., 2-(4-Methyl-piperazin-1-yl)-ethylamine hydrochloride) may exhibit improved bioavailability due to increased membrane permeability .
  • Trifluoromethyl groups (e.g., in 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride) resist metabolic degradation, prolonging drug half-life .

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